

AChE-IN-48: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AChE-IN-48

Cat. No.: B12371772

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This technical guide provides an in-depth overview of the acetylcholinesterase inhibitor **AChE-IN-48**, also identified as compound 16 in the scientific literature.^[1] It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, biological activity, and experimental background of this compound.

Chemical Structure and Physicochemical Properties

AChE-IN-48 is a novel 1,3,4-oxadiazole derivative.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ N ₄ O ₂ S	[1]
Molecular Weight	342.38 g/mol	Calculated
IUPAC Name	2-(((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)amino)naphthalen-1-ol	Inferred from structure
Melting Point	105–107 °C	[1]
Yield	81%	[1]
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	7.70 (dd, J = 6.5, 1.3 Hz, 1H), 7.56 (dd, J = 6.9, 1.8 Hz, 1H), 7.44 (dd, J = 6.9, 1.8 Hz, 1H), 7.30 (dd, J = 7.9, 1.5 Hz, 1H), 7.31–7.25 (m, 2H), 6.57 (dd, J = 7.8, 1.5 Hz, 1H), 5.26 (s, 2H), 3.19 (q, J = 7.2 Hz, 2H), 1.34 (t, J = 7.2 Hz, 3H)	[1]
¹³ C NMR (100 MHz, DMSO-d ₆), δ (ppm)	160.68, 160.62, 157.83, 146.86, 144.71, 138.69, 136.24, 127.75, 123.51, 121.32, 118.23, 116.64, 108.54, 44.36, 27.91, 17.81	[1]
EI-MS m/z (% relative abundance)	326 (M ⁺ , 100), 266 (88), 146 (47), 135 (71)	[1]

Biological Activity

AChE-IN-48 has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Dysregulation of acetylcholine levels is a key feature of Alzheimer's disease.[1]

Target	IC ₅₀ (μM)	Reference
Acetylcholinesterase (AChE)	41.87 ± 0.67	[1]

The inhibitory activity of **AChE-IN-48** suggests its potential for investigation in the context of Alzheimer's disease research.[2][3]

Experimental Protocols

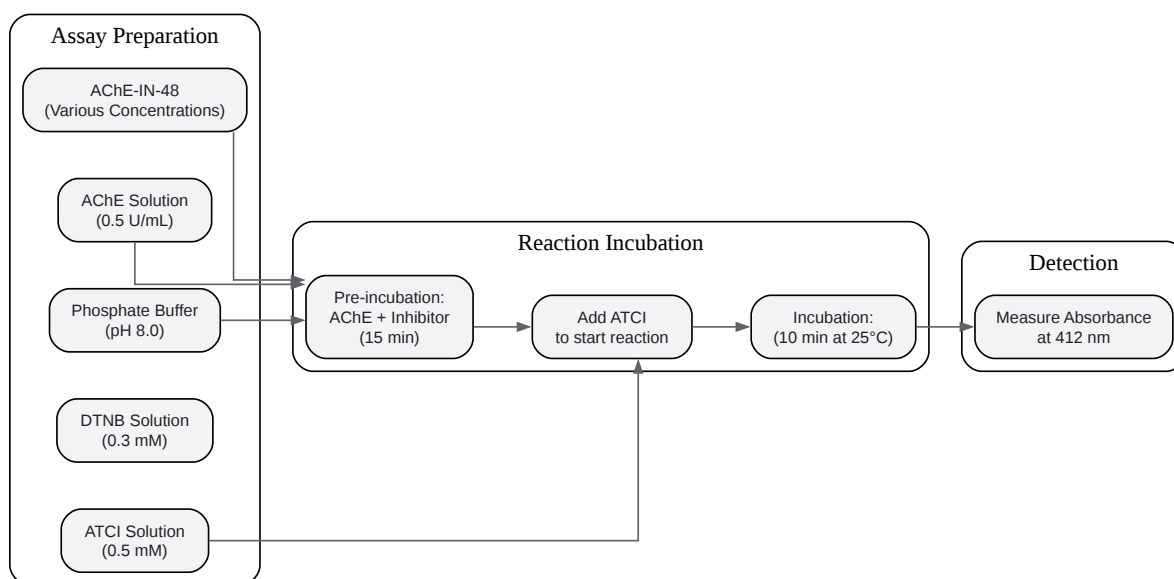
The following section details the key experimental methods used in the characterization of **AChE-IN-48**.

Synthesis

The synthesis of **AChE-IN-48** (compound 16) is described as part of a broader synthesis of novel 1,3,4-oxadiazole derivatives. The specific starting materials and reaction conditions can be found in the source publication.[1] The final compound was characterized using ¹H NMR, ¹³C NMR, and EI-MS to confirm its structure.[1]

Acetylcholinesterase Inhibition Assay

The in vitro inhibitory activity of **AChE-IN-48** against AChE was determined using a modified Ellman's spectrophotometric method.



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Workflow for the AChE Inhibition Assay.

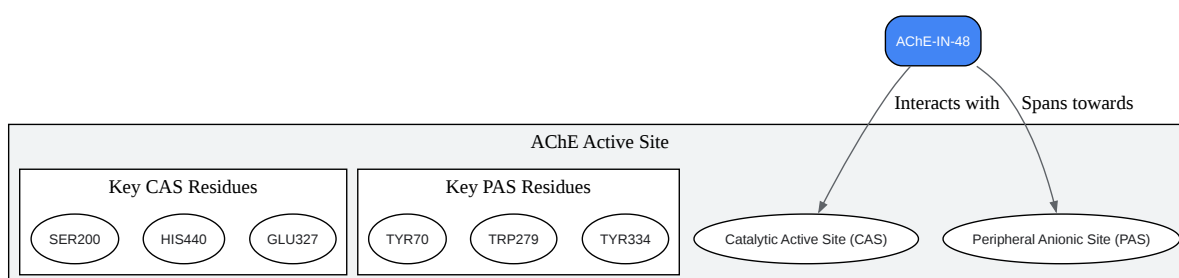
Protocol Steps:

- Preparation: Solutions of acetylcholinesterase (AChE), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and **AChE-IN-48** were prepared in phosphate buffer (pH 8.0).
- Pre-incubation: The enzyme (AChE) was pre-incubated with various concentrations of **AChE-IN-48** for 15 minutes.
- Reaction Initiation: The substrate, ATCI, was added to the mixture to start the enzymatic reaction.

- Incubation: The reaction mixture was incubated for 10 minutes at 25°C.
- Detection: The absorbance was measured at 412 nm using a spectrophotometer. The rate of reaction was determined by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Calculation: The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor. The IC₅₀ value was then determined from the concentration-response curve.

Mechanism of Action: In Silico Insights

Molecular docking studies were performed to elucidate the binding mode of **AChE-IN-48** within the active site of the acetylcholinesterase enzyme.



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Binding of **AChE-IN-48** to the AChE Active Site.

The in silico analysis suggests that **AChE-IN-48** binds within the gorge of the AChE active site, interacting with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual-site interaction is a characteristic of several known AChE inhibitors and may contribute to its inhibitory potency. The oxadiazole core and its substituents are predicted to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the complex and blocking the entry of the natural substrate, acetylcholine.

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References

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